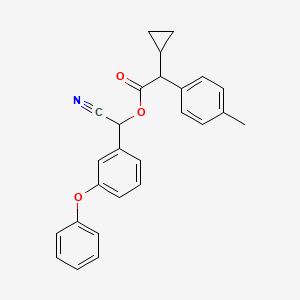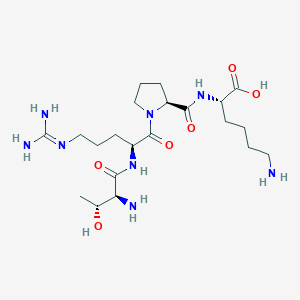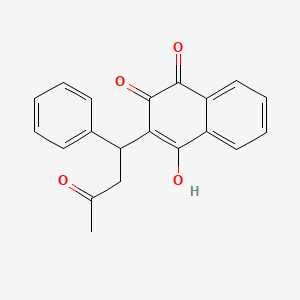
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Amino Derivatives: Starting from amino derivatives of pyrimidine and imidazole, cyclization can be achieved using acidic or basic conditions.
Condensation Reactions: Condensation of aldehydes or ketones with amines in the presence of catalysts can lead to the formation of the desired heterocyclic ring.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to scale up the production.
化学反应分析
Types of Reactions
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield fully saturated compounds.
科学研究应用
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA Interaction: The compound may interact with genetic material, affecting gene expression and replication.
相似化合物的比较
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- is unique due to its specific structural features and the resulting biological activities. Its distinct chemical properties make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
65658-65-3 |
|---|---|
分子式 |
C12H13N3O |
分子量 |
215.25 g/mol |
IUPAC 名称 |
5-phenyl-3,5,6,8-tetrahydro-2H-imidazo[1,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H13N3O/c16-11-8-10(9-4-2-1-3-5-9)15-7-6-13-12(15)14-11/h1-5,10H,6-8H2,(H,13,14,16) |
InChI 键 |
KPSFYXOSUAEJNM-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(CC(=O)NC2=N1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)







![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
